Sodium Fluorescein

Catalog No.
S528170
CAS No.
518-47-8
M.F
C20H10Na2O5
M. Wt
376.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Fluorescein

CAS Number

518-47-8

Product Name

Sodium Fluorescein

IUPAC Name

disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate

Molecular Formula

C20H10Na2O5

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2

InChI Key

NJDNXYGOVLYJHP-UHFFFAOYSA-L

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Soluble in ethanol, glycerol, dilute acetone
Slightly soluble in alcohol
In water, 4.0X10+4 mg/L, temperature not specified

Synonyms

C.I. 45350, Colircusi Fluoresceina, D and C Yellow No. 7, D and C Yellow No. 8, Diofluor, Dipotassium Salt, Fluorescein, Disodium Fluorescein, Disodium Salt, Fluorescein, Fluor I Strip A.T., Fluor-I-Strip A.T., Fluorescéine sodique Faure, Fluorescein, Fluorescein Dipotassium Salt, Fluorescein Disodium Salt, Fluorescein Monosodium Salt, Fluorescein Sodium, Fluorescein Sodium, Minims, Fluorescein, Disodium, Fluorescein, Sodium, Fluoresceina, Colircusi, Fluoresceine, Minims, Fluorescite, Fluorets, Ful Glo, Ful-Glo, Funduscein, Minims Fluorescein Sodium, Minims Fluoresceine, Minims Stains, Monosodium Salt, Fluorescein, Optifluor Diba, Sodium Fluorescein, Sodium, Fluorescein, Uranine

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+]

The exact mass of the compound Uranine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium Fluorescein, frequently designated as Uranine, is the highly water-soluble disodium salt of the xanthene fluorophore fluorescein. It is characterized by an exceptionally high fluorescence quantum yield (~0.93) and a distinct excitation/emission profile of 490 nm / 515 nm in slightly alkaline aqueous environments [1]. From a procurement and material-selection perspective, its primary industrial value lies in its immediate, high-concentration solubility in water. This property eliminates the need for organic co-solvents during formulation, establishing it as the foundational raw material for large-scale hydrological tracing, industrial leak detection, and biocompatible medical diagnostics[2].

Procuring Fluorescein free acid (CAS 2321-07-5) instead of the sodium salt introduces severe processability bottlenecks; the free acid is practically insoluble in water, requiring the addition of strong bases (e.g., NaOH) or organic solvents (e.g., DMSO, ethanol) to achieve workable concentrations [1]. This in-situ neutralization complicates manufacturing workflows, alters the osmolality of diagnostic formulations, and introduces solvent toxicity risks in biological assays. Furthermore, substituting with other common water-soluble fluorescent tracers like Rhodamine B often fails due to regulatory restrictions. Rhodamine B exhibits significantly higher aquatic toxicity and is frequently prohibited by environmental protection agencies for use in municipal water systems and open-environment tracing applications [2].

Aqueous Solubility and Solvent-Free Processability

For industrial and diagnostic formulations, the solubility of the raw fluorophore dictates process design. Sodium Fluorescein exhibits an aqueous solubility of approximately 500 g/L at room temperature, whereas Fluorescein free acid is practically insoluble (<0.1 g/L) [1]. This >5000-fold difference means that the sodium salt can be directly formulated into high-concentration aqueous stock solutions without utilizing dimethyl sulfoxide (DMSO), ethanol, or requiring in-situ titration with sodium hydroxide [2].

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data~500 g/L (Sodium Fluorescein)
Comparator Or Baseline<0.1 g/L (Fluorescein Free Acid)
Quantified Difference>5000-fold higher solubility
ConditionsDeionized water, neutral to slightly alkaline pH, 25°C

Eliminates the need for organic co-solvents or harsh pH adjustments during manufacturing, reducing process complexity and ensuring biocompatibility in final formulations.

Quantum Yield and Material Dosing Efficiency

In large-scale tracing applications, the fluorescence quantum yield directly dictates the required procurement volume. Sodium Fluorescein achieves a quantum yield of ~0.93 in slightly alkaline aqueous environments, significantly outperforming alternative water-soluble tracers such as Rhodamine WT, which yields approximately 0.41 [1]. This superior emission efficiency allows operators to achieve the same fluorometric signal-to-noise ratio using less than half the mass of tracer material [2].

Evidence DimensionFluorescence Quantum Yield (ΦF)
Target Compound Data0.92 - 0.95 (Sodium Fluorescein)
Comparator Or Baseline~0.41 (Rhodamine WT)
Quantified Difference2.2x higher quantum yield
ConditionsAqueous solution, pH > 8.0, 25°C

Enables significantly lower mass dosing in large-scale leak detection and environmental tracing, directly reducing bulk procurement costs and logistical footprint.

Ecotoxicity and Regulatory Compliance in Open Systems

For environmental and municipal water tracing, regulatory compliance often supersedes raw optical performance. Sodium Fluorescein exhibits an exceptionally low aquatic toxicity profile, with a 96-hour LC50 for rainbow trout exceeding 1,372 mg/L [1]. In contrast, Rhodamine B, a commonly considered alternative xanthene dye, exhibits a 96-hour LC50 of approximately 22.4 mg/L in similar species and is frequently flagged or restricted by environmental agencies [2]. The use of Sodium Fluorescein thus mitigates regulatory risk and avoids project delays associated with toxicity assessments.

Evidence DimensionAquatic Toxicity (96-h LC50 in Oncorhynchus mykiss)
Target Compound Data> 1,372 mg/L (Sodium Fluorescein)
Comparator Or Baseline22.4 mg/L (Rhodamine B)
Quantified Difference>60-fold lower aquatic toxicity
ConditionsStandard 96-hour acute toxicity assay, freshwater

Ensures compliance with environmental regulations during municipal water tracing and open-system leak detection, preventing costly regulatory blocks.

Large-Scale Hydrological Tracing and Groundwater Mapping

Due to its high quantum yield and exceptionally low aquatic toxicity, Sodium Fluorescein is the premier choice for mapping subterranean water flows and municipal water systems. Its >60-fold lower toxicity compared to Rhodamine B ensures regulatory compliance, while its intense emission allows for parts-per-trillion detection limits, minimizing the required procurement volume [1].

Ophthalmic Diagnostic Formulations and Angiography

In medical diagnostics, the >5000-fold higher aqueous solubility of Sodium Fluorescein compared to its free acid form is critical. It allows manufacturers to produce highly concentrated, biocompatible intravenous or topical solutions without utilizing organic co-solvents like DMSO, ensuring patient safety and formulation stability [2].

Industrial Closed-Loop Leak Detection

For detecting leaks in industrial cooling systems, automotive pipelines, and HVAC systems, Sodium Fluorescein offers superior dosing efficiency. Its 2.2x higher quantum yield relative to Rhodamine WT means that operators can achieve highly visible, UV-reactive traces using significantly less raw material, optimizing operational costs [3].

Physical Description

Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat.
Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Color/Form

Orange-red powder
Yellow powder
Orange-brown powde

Hydrogen Bond Acceptor Count

5

Exact Mass

376.03236198 Da

Monoisotopic Mass

376.03236198 Da

Heavy Atom Count

27

Density

1.601 (NTP, 1992) - Denser than water; will sink

Decomposition

When heated to decomposition it emit toxic fumes of /sodium monoxide/.

Melting Point

599 to 743 °F (decomposes) (NTP, 1992)

UNII

93X55PE38X

Related CAS

2321-07-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 268 of 304 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 36 of 304 companies with hazard statement code(s):;
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Contrast Media; Fluorescent Dyes
/Fluorescein sodium/ 10% (100 mg/mL) and 25% (250 mg/mL) is indicated in diagnostic fluorescein angiography or angioscopy of the retina and iris vasculature. /Included in US product label/
Fluorescein injection, (USP) 10% is indicated in diagnostic fluorescein angiography or angioscopy of the retina and iris vasculature.
Uranine is used topically in the fitting of hard contact lenses and in other ocular diagnostic and therapeutic areas, particularly in corneal challenges.
For more Therapeutic Uses (Complete) data for D&C Yellow No. 8 (9 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Fluorescent Dyes

Mechanism of Action

Fluorescein sodium responds to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresces, i.e., emits light at wavelengths of 520 to 530 nm. Thus, the hydrocarbon is excited by blue light and emits light that appears yellowish green. Following intravenous injection of fluorescein sodium in an aqueous solution, the unbound fraction of the fluorescein can be excited with a blue light flash from a fundus camera as it circulates through the ocular vasculature, and the yellowish green fluorescence of the dye is captured by the camera. In the fundus, the fluorescence of the dye demarcates the retinal and/or choroidal vasculature under observation, distinguishing it from adjacent areas/structures.

Vapor Pressure

Negligible (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

518-47-8

Absorption Distribution and Excretion

Uranine is rapidly absorbed in the lungs and in the respiratory tract, and is affected by the presence of surfactants. It is not metabolized in the lung. Inhaled uranine is excreted in the urine.
Within 7 to 14 seconds after IV administration into the antecubital vein, fluorescein usually appears in the central retinal artery of the eye. Within a few minutes of IV administration of fluorescein sodium, a yellowish discoloration of the skin occurs, which begins to fade 6 to 12 hours after dosing. Various estimates of volume of distribution indicate that fluorescein distributes into interstitial space (0.5 L/kg).
Fluorescein sodium has been demonstrated to be excreted in human milk.
Fluorescein and its metabolite are mainly eliminated via renal excretion. After IV administration, the urine remains slightly fluorescent for 24 to 36 hours. A renal clearance of 1.75 mL/min/kg and a hepatic clearance (due to conjugation) of 1.50 mL/min/kg have been estimated. The systemic clearance of fluorescein was essentially complete by 48 to 72 hours after administration of 500 mg fluorescein.
For more Absorption, Distribution and Excretion (Complete) data for D&C Yellow No. 8 (7 total), please visit the HSDB record page.

Metabolism Metabolites

Fluorescein is metabolized to fluorescein monoglucuronide. After IV administration of fluorescein sodium (14 mg/kg) to 7 healthy subjects, approximately 80% of fluorescein in plasma was converted to glucuronide conjugate after a period of 1 hour post dose.

Drug Warnings

/Fluorescein sodium/ is contraindicated in patients with known hypersensitivity to fluorescein sodium or any other ingredients in this product. Rare cases of death due to anaphylaxis have been reported.
Caution should be exercised in patients with a history of allergy or bronchial asthma. An emergency tray should always be available.
If a potential allergy is suspected, an intradermal skin test may be performed prior to intravenous administration, i.e., 0.05 mL injected intradermally to be evaluated 30 to 60 minutes following injection. Given the sensitivity and specificity of skin testing, a negative skin test is not proof that a patient is not allergic to fluorescein.
Extravasation during injection can result in severe local tissue damage due to high pH of fluorescein solution. The following complications resulting from extravasation of fluorescein have been noted to occur: Sloughing of the skin, superficial phlebitis, subcutaneous granuloma, and toxic neuritis along the median nerve in the antecubital area. Complications resulting from extravasation can cause severe pain in the arm for up to several hours. When extravasation occurs, the injection should be discontinued and conservative measures to treat damaged tissue and to relieve pain should be implemented.
For more Drug Warnings (Complete) data for D&C Yellow No. 8 (13 total), please visit the HSDB record page.

Biological Half Life

... The pharmacokinetics of fluorescein and fluorescein glucuronide /were studied/ for 38 hr in the plasma of five normal subjects given 14 mg/kg of sodium fluorescein intravenously. ... The terminal half-lives of fluorescein and fluorescein glucuronide in the plasma ultrafiltrate were 23.5 and 264 min, respectively, ... .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Hair dyeing; Cosmetic colorant

Methods of Manufacturing

By treatment of fluorescein with sodium carbonate solution and crystallizing.

General Manufacturing Information

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, sodium salt (1:2): ACTIVE
The name D&C Yellow No. 8 can be used only when applied to batches of color that have been certified according to the United States certification regulations. The CFTA Adopted Name for non-certified batches of this color is Acid Yellow 73 Sodium Salt.
Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.
Serves to ascertain source of springs, connections between streams and sea, determining approximate volume of water delivered by a spring, detecting source of contamination of drinking water, infiltration of soil with waste waters of factories. /Fluorescein disodium/
Incompatibility: ... not compatible with effective preservatives such as benzalkonium chloride or substances known to be effective against Pseudomonas aeruginosa, such as polymyxin B sulfate.

Analytic Laboratory Methods

Analyte: fluorescein sodium; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 220 nm and comparison to standards /Fluorescein sodium/
Analyte: fluorescein sodium; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Fluorescein sodium/
Analyte: fluorescein sodium; matrix: chemical identification; procedure: dilution with water shows yellowish-green fluorescence; fluorescence disappears on addition of hydrochloric acid; reappears on addition of sodium hydroxide solution /Fluorescein sodium/

Storage Conditions

Store at 2 deg - 25 °C (36 deg - 77 °F). Do Not Freeze

Dates

Last modified: 08-15-2023

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